Cas no 26473-49-4 (3-sulfanylbutanoic acid)

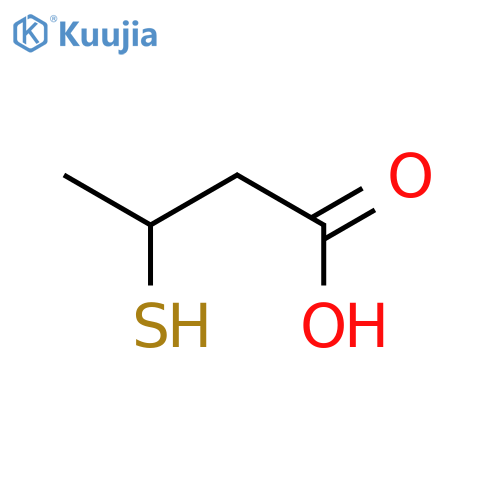

3-sulfanylbutanoic acid structure

商品名:3-sulfanylbutanoic acid

3-sulfanylbutanoic acid 化学的及び物理的性質

名前と識別子

-

- Butanoic acid, 3-mercapto-

- 3-sulfanylbutanoic acid

-

計算された属性

- せいみつぶんしりょう: 120.02454

じっけんとくせい

- PSA: 37.3

3-sulfanylbutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-146594-0.25g |

3-sulfanylbutanoic acid |

26473-49-4 | 95% | 0.25g |

$178.0 | 2023-06-06 | |

| Enamine | EN300-146594-0.1g |

3-sulfanylbutanoic acid |

26473-49-4 | 95% | 0.1g |

$124.0 | 2023-06-06 | |

| TRC | B536575-50mg |

3-sulfanylbutanoic acid |

26473-49-4 | 50mg |

$ 95.00 | 2022-06-07 | ||

| TRC | B536575-250mg |

3-sulfanylbutanoic acid |

26473-49-4 | 250mg |

$ 365.00 | 2022-06-07 | ||

| Enamine | EN300-146594-10000mg |

3-sulfanylbutanoic acid |

26473-49-4 | 95.0% | 10000mg |

$1900.0 | 2023-09-29 | |

| Enamine | EN300-146594-5000mg |

3-sulfanylbutanoic acid |

26473-49-4 | 95.0% | 5000mg |

$1280.0 | 2023-09-29 | |

| Enamine | EN300-146594-250mg |

3-sulfanylbutanoic acid |

26473-49-4 | 95.0% | 250mg |

$178.0 | 2023-09-29 | |

| 1PlusChem | 1P002TTH-100g |

Butanoic acid, 3-mercapto- |

26473-49-4 | 98%;RG | 100g |

$142.00 | 2024-05-08 | |

| Aaron | AR002U1T-5g |

BUTANOIC ACID, 3-MERCAPTO- |

26473-49-4 | 98% | 5g |

$12.00 | 2025-02-13 | |

| Enamine | EN300-146594-2.5g |

3-sulfanylbutanoic acid |

26473-49-4 | 95% | 2.5g |

$867.0 | 2023-06-06 |

3-sulfanylbutanoic acid 関連文献

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

26473-49-4 (3-sulfanylbutanoic acid) 関連製品

- 557-08-4(10-Undecenoic acid zinc salt)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

推奨される供給者

atkchemica

(CAS:26473-49-4)3-sulfanylbutanoic acid

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:26473-49-4)3-sulfanylbutanoic acid

清らかである:99%

はかる:1g

価格 ($):397.0